Phenyl(1H-1,2,4-triazol-1-yl)methanone

Description

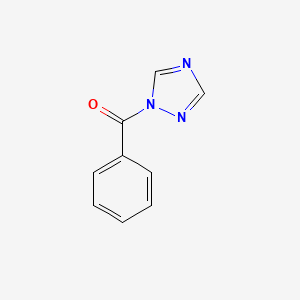

Phenyl(1H-1,2,4-triazol-1-yl)methanone (CAS: 79745-99-6) is a heterocyclic compound featuring a phenyl group connected to a 1,2,4-triazole ring via a ketone bridge. This scaffold is of significant interest in medicinal chemistry due to its versatility in forming hydrogen bonds and its role as a bioisostere for amide or ester functionalities . The compound’s synthetic accessibility and tunable substituents make it a valuable intermediate for developing enzyme inhibitors, antimicrobial agents, and anticancer therapeutics.

Properties

CAS No. |

60718-51-6 |

|---|---|

Molecular Formula |

C9H7N3O |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

phenyl(1,2,4-triazol-1-yl)methanone |

InChI |

InChI=1S/C9H7N3O/c13-9(12-7-10-6-11-12)8-4-2-1-3-5-8/h1-7H |

InChI Key |

FWEQRXBSFLCUJX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)N2C=NC=N2 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C=NC=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Compound 41a: (5-Amino-3-(isoquinolin-1-yl)-1H-1,2,4-triazol-1-yl)(phenyl)methanone ()

- Structural Difference: Incorporates an amino group at position 5 and an isoquinoline substituent at position 3 of the triazole.

- Impact: The amino group enhances hydrogen-bonding capacity, while the isoquinoline moiety increases π-π stacking interactions, improving selectivity for Factor XIIa inhibition (IC₅₀ = 0.8 nM vs. 3.2 nM for the parent compound) .

- Analytical Data : HRMS (APCI): m/z = 366.1321 (calc. 366.1349); HPLC purity: 96.7% .

Compound 15: (3-(Benzylsulfonyl)-1H-1,2,4-triazol-1-yl)(2-benzyl-4-cyclopentylpiperazin-1-yl)methanone ()

- Structural Difference : A benzylsulfonyl group at position 3 and a piperazine substituent.

- Impact : The sulfonyl group enhances metabolic stability, while the piperazine ring improves solubility (logP = 2.1 vs. 3.5 for the parent compound). However, steric bulk reduces binding affinity for serine proteases by ~40% compared to simpler analogs .

Backbone Modifications

Compound 8j: (p-Tolyl)(5-(3,4,5-trimethoxyphenyl)-3-(4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazol-5-yl)phenyl)-1H-1,2,4-triazol-1-yl)methanone ()

- Structural Difference : Incorporates a thiadiazole ring and trimethoxyphenyl groups.

- Impact : The thiadiazole-thiadiazole hybrid exhibits enhanced antiproliferative activity against lung cancer (IC₅₀ = 1.64 µM) due to dual EGFR/HER2 inhibition, outperforming triazole-only analogs (IC₅₀ = 3.2–5.7 µM) .

1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone ()

- Structural Difference: Replaces the methanone bridge with an ethanone group.

- Impact: The ethanone linker reduces planarity, altering crystal packing (space group P2₁/c vs. P1 for the parent) and decreasing melting point by 18°C .

Electronic and Steric Effects

Compound 16: (3-(Benzylsulfonyl)-1H-1,2,4-triazol-1-yl)(2,4-dibenzylpiperazin-1-yl)methanone ()

- Electronic Impact : The benzylsulfonyl group withdraws electron density, reducing triazole basicity (pKa = 4.1 vs. 6.3 for the parent), which weakens interactions with catalytic lysine residues in kinases .

Compound 20: (S)-[(2-Benzyl-4-(isopropylsulfonyl)piperazin-1-yl)(3-(benzylsulfonyl)-1H-1,2,4-triazol-1-yl)methanone] ()

- Steric Impact : The isopropylsulfonyl group introduces steric hindrance, reducing binding to off-target carbonic anhydrases (Ki = 12 nM vs. 0.8 nM for the parent) .

Q & A

Basic Question: What are the optimized synthetic routes for Phenyl(1H-1,2,4-triazol-1-yl)methanone, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves coupling a triazole derivative with a benzoyl group. Key steps include:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., DCC) to facilitate nucleophilic substitution.

- Reaction time and temperature : Prolonged reflux (4–6 hours) in polar aprotic solvents like DMF or DMSO improves yields (34–36% as in ).

- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients ensures purity.

Variations in substituents (e.g., methylthio or nitro groups on the phenyl ring) require tailored conditions, as seen in derivatives with differing yields ( ).

Basic Question: How is structural characterization of this compound performed, and what analytical techniques are critical?

Methodological Answer:

A multi-technique approach is essential:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.4–8.9 ppm for aromatic protons in ) confirm substituent positions and electronic environments.

- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated in crystallographic reports ( ).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 440 [M+H]⁺ in ).

- Elemental analysis : Matches calculated vs. experimental C, H, N, and S percentages to confirm purity.

Advanced Question: How can researchers resolve contradictions in spectral data or elemental analysis results?

Methodological Answer:

Discrepancies (e.g., in sulfur content: 7.30% calculated vs. 8.37% observed in ) require systematic validation:

- Cross-validation : Compare NMR/IR data with computational predictions (e.g., PubChem’s InChI key ).

- Error analysis : Apply statistical methods (e.g., standard deviation calculations from ) to identify systematic vs. random errors.

- Alternative techniques : Use XPS for elemental quantification or DFT simulations to model electronic environments.

Advanced Question: What methodologies are used to evaluate its biological activity, particularly in anticancer or antimicrobial contexts?

Methodological Answer:

- In vitro assays : Measure IC₅₀ values via MTT assays (e.g., 0.17–2.98 µM for triazole-thiadiazole hybrids in ).

- Molecular docking : Simulate binding to target proteins (e.g., epidermal growth factor receptor kinase) using AutoDock Vina.

- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., methoxy groups enhance activity; ).

Advanced Question: How do substituents on the phenyl or triazole rings influence reactivity and bioactivity?

Methodological Answer:

- Electron-withdrawing groups (e.g., -NO₂, -CF₃): Increase electrophilicity, enhancing nucleophilic attack susceptibility ( ).

- Hydrophobic substituents (e.g., -CH₃): Improve membrane permeability, critical for antifungal activity ( ).

- Steric effects : Bulky groups (e.g., 3,4,5-trimethoxyphenyl in ) can hinder binding but improve selectivity.

Advanced Question: What computational tools are recommended for predicting physicochemical properties or reaction pathways?

Methodological Answer:

- DFT calculations : Gaussian 09 or ORCA to model transition states and optimize geometries (referenced in ).

- ADMET prediction : Use SwissADME or pkCSM to estimate bioavailability and toxicity.

- Retrosynthetic analysis : Tools like Synthia™ or free databases (Reaxys) propose synthetic routes based on existing protocols ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.